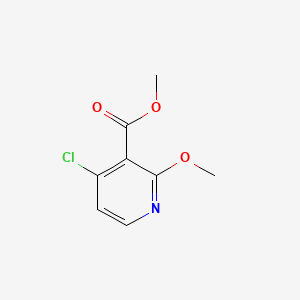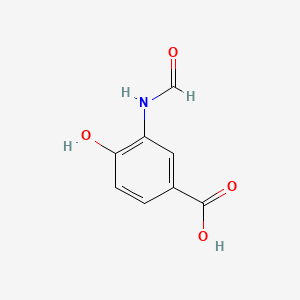
3-Formamido-4-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formamido-4-hydroxybenzoic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of hydroxybenzoic acid, characterized by the presence of a formamido group (-NHCHO) at the 3-position and a hydroxyl group (-OH) at the 4-position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formamido-4-hydroxybenzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with formic acid. The general procedure includes dissolving 4-amino-3-hydroxybenzoic acid in formic acid and water, followed by heating the solution at 70°C overnight. After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is dissolved in water and neutralized with aqueous sodium bicarbonate solution. The product is then purified by column chromatography using a dichloromethane:methanol (5:1) solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and purification techniques, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Formamido-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 3-formamido-4-benzoquinone.
Reduction: Reduction of the formamido group can produce 3-amino-4-hydroxybenzoic acid.
Substitution: Nitration can yield 3-formamido-4-hydroxy-2-nitrobenzoic acid.
科学的研究の応用
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Formamido-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other interactions, while the hydroxyl group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Salicylic Acid: Contains a hydroxyl group at the 2-position and a carboxyl group at the 1-position.
p-Hydroxybenzoic Acid: Contains a hydroxyl group at the 4-position and a carboxyl group at the 1-position.
Protocatechuic Acid: Contains hydroxyl groups at the 3- and 4-positions and a carboxyl group at the 1-position.
Gentisic Acid: Contains hydroxyl groups at the 2- and 5-positions and a carboxyl group at the 1-position.
Uniqueness
3-Formamido-4-hydroxybenzoic acid is unique due to the presence of both a formamido group and a hydroxyl group on the benzene ring.
特性
IUPAC Name |
3-formamido-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-4-9-6-3-5(8(12)13)1-2-7(6)11/h1-4,11H,(H,9,10)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVQNMUUNMMAMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
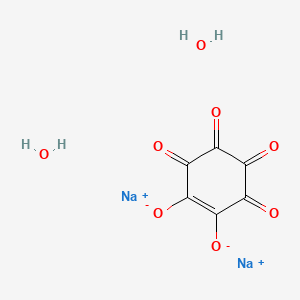
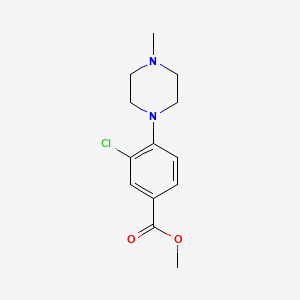
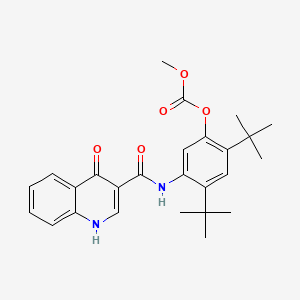
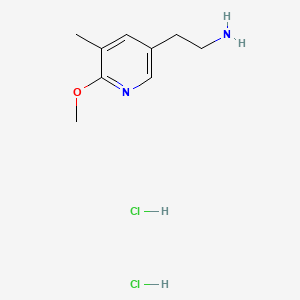

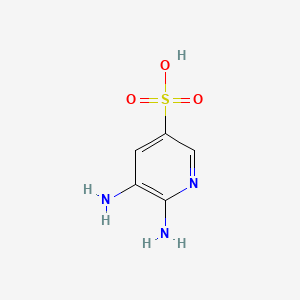
![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)
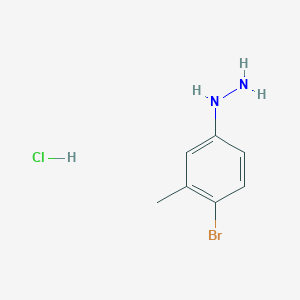
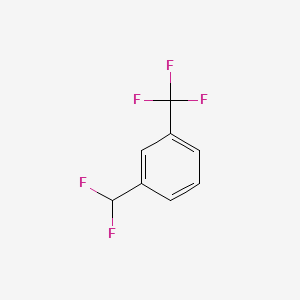
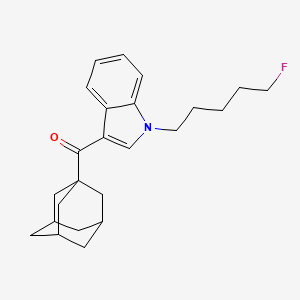
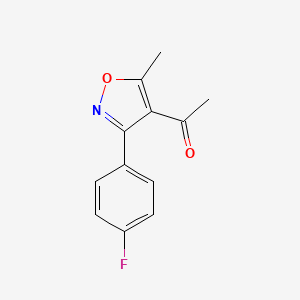
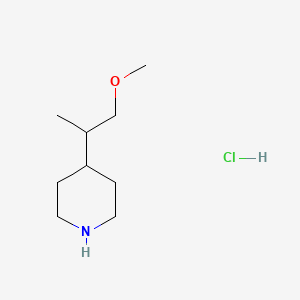
![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)
